(E)-But-2-enal-d3
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Overview
Description
(E)-But-2-enal-d3, also known as deuterated crotonaldehyde, is a deuterium-labeled compound. It is an isotopologue of crotonaldehyde, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-But-2-enal-d3 typically involves the deuteration of crotonaldehyde. One common method is the catalytic hydrogenation of crotonaldehyde in the presence of deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-But-2-enal-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated crotonic acid.
Reduction: It can be reduced to form deuterated butanol.
Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Deuterated crotonic acid.
Reduction: Deuterated butanol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-But-2-enal-d3 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of crotonaldehyde in different chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation of crotonaldehyde into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of crotonaldehyde in the body.
Industry: It is used in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-But-2-enal-d3 involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, replacing hydrogen atoms with deuterium. This can affect the rate of enzymatic reactions and provide insights into the metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Crotonaldehyde: The non-deuterated form of (E)-But-2-enal-d3.
Deuterated Acetaldehyde: Another deuterium-labeled aldehyde used in similar research applications.
Deuterated Propionaldehyde: A deuterium-labeled aldehyde with similar properties.
Uniqueness
This compound is unique due to its specific deuterium labeling, which allows for precise tracing in chemical and biological studies. Its properties make it a valuable tool in research applications where the behavior of crotonaldehyde needs to be studied in detail.
Properties
Molecular Formula |
C4H6O |
---|---|
Molecular Weight |
73.11 g/mol |
IUPAC Name |
(E)-4,4,4-trideuteriobut-2-enal |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+/i1D3 |
InChI Key |
MLUCVPSAIODCQM-SMQGVBCRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C/C=O |
Canonical SMILES |
CC=CC=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.